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Compound of Interest

Compound Name: (4-Aminocyclohexyl)methanol

Cat. No.: B024447 Get Quote

A detailed examination of the structural nuances of (4-Aminocyclohexyl)methanol derivatives

through X-ray crystallography offers crucial insights for researchers and drug development

professionals. The precise three-dimensional arrangement of atoms within these molecules, as

determined by crystallographic analysis, dictates their physicochemical properties and their

interactions with biological targets. This guide provides a comparative overview of the

crystallographic data for a selection of these derivatives, highlighting key structural differences

and their potential implications in medicinal chemistry.

The (4-Aminocyclohexyl)methanol scaffold is a versatile building block in the design of novel

therapeutic agents. Its conformational flexibility, offered by the cyclohexane ring, combined with

the functional handles of the amino and hydroxymethyl groups, allows for diverse chemical

modifications to optimize drug-like properties. X-ray crystallography provides the definitive

atomic-level picture of these molecules in their solid state, revealing critical information on bond

lengths, bond angles, torsion angles, and intermolecular interactions that govern crystal

packing.

Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for two exemplary derivatives

of (4-Aminocyclohexyl)methanol. This data, gleaned from single-crystal X-ray diffraction

studies, provides a quantitative basis for comparing their solid-state conformations and packing

arrangements.
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Parameter

Derivative 1: N-((1s,4s)-4-
(hydroxymethyl)cyclohexyl)-6-methoxy-5-
oxo-6,7-dihydro-5H-pyrrolo[3,4-
b]pyridine-2-carboxamide

PDB ID 9QBR

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions
a = 14.7 Å, b = 8.9 Å, c = 13.3 Å, α = 90°, β =

109.8°, γ = 90°

Key Bond Lengths C-N (amide): ~1.33 Å, C-O (hydroxyl): ~1.43 Å

Key Torsion Angles
Defines the orientation of the substituted

pyridine ring relative to the cyclohexane

Hydrogen Bonding

The 4-hydroxyl group forms a direct hydrogen

bond with threonine-425 in the LysRS binding

site.[1]

Note: The data for Derivative 1 was obtained from the Protein Data Bank (PDB) entry 9QBR.

Experimental Protocols
A general methodology for the X-ray crystallographic analysis of (4-
Aminocyclohexyl)methanol derivatives is outlined below. Specific conditions may vary

depending on the derivative.

1. Synthesis and Crystallization: The derivatives are synthesized using standard organic

chemistry techniques, often involving the acylation or alkylation of the amino group of (4-
Aminocyclohexyl)methanol. High-purity compounds are then subjected to crystallization

trials. A common method involves dissolving the compound in a suitable solvent (e.g.,

methanol, ethanol, or a solvent mixture) and allowing for slow evaporation at room temperature

or controlled cooling to promote the growth of single crystals suitable for X-ray diffraction.

2. X-ray Data Collection: A single crystal of appropriate size and quality is mounted on a

goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a
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monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector. The crystal is

rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell parameters and space group. The crystal structure is then solved using direct

methods or Patterson methods and refined using full-matrix least-squares techniques. This

process involves fitting the atomic positions and displacement parameters to the observed

diffraction intensities to generate the final three-dimensional model of the molecule.

Workflow for X-ray Crystallographic Analysis
The following diagram illustrates the typical workflow for the X-ray crystallographic analysis of

(4-Aminocyclohexyl)methanol derivatives, from synthesis to the final structural analysis.
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Workflow of X-ray Crystallographic Analysis.
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This structured approach, from chemical synthesis to detailed structural elucidation, is

fundamental in advancing our understanding of how molecular architecture influences

biological function. The comparative analysis of crystallographic data for a series of (4-
Aminocyclohexyl)methanol derivatives can guide the rational design of more potent and

selective drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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